N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide is a complex organic compound characterized by its unique structural components, including a cyanocyclohexyl group, a cyclopentanecarbonylpiperazinyl moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide sources under basic conditions to form 1-cyanocyclohexane.
Synthesis of the Cyclopentanecarbonylpiperazine: Cyclopentanone is reacted with piperazine in the presence of a suitable catalyst to form 4-cyclopentanecarbonylpiperazine.
Coupling Reaction: The final step involves coupling the cyanocyclohexyl intermediate with the cyclopentanecarbonylpiperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide or piperazine nitrogen atoms, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or piperazines.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyanocyclohexyl group may facilitate binding to hydrophobic pockets, while the piperazine moiety can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(4-methylpiperazin-1-yl)propanamide
- N-(1-cyanocyclohexyl)-2-(4-ethylpiperazin-1-yl)propanamide
- N-(1-cyanocyclohexyl)-2-(4-phenylpiperazin-1-yl)propanamide
Uniqueness
N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide is unique due to the presence of the cyclopentanecarbonyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(cyclopentanecarbonyl)piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-16(18(25)22-20(15-21)9-5-2-6-10-20)23-11-13-24(14-12-23)19(26)17-7-3-4-8-17/h16-17H,2-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMYUGDAXDSNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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